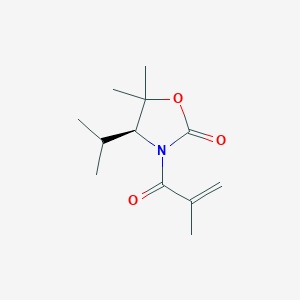
(4S)-5,5-Dimethyl-4-(1-methylethyl)-3-(2-methyl-1-oxo-2-propen-1-YL)-2-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-5,5-Dimethyl-4-(1-methylethyl)-3-(2-methyl-1-oxo-2-propen-1-YL)-2-oxazolidinone is a complex organic compound with a unique structure that includes an oxazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-5,5-Dimethyl-4-(1-methylethyl)-3-(2-methyl-1-oxo-2-propen-1-YL)-2-oxazolidinone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of an amino alcohol with a carbonyl compound to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow reactions, where reactants are continuously fed into a reactor and products are continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-5,5-Dimethyl-4-(1-methylethyl)-3-(2-methyl-1-oxo-2-propen-1-YL)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace a leaving group on the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
(4S)-5,5-Dimethyl-4-(1-methylethyl)-3-(2-methyl-1-oxo-2-propen-1-YL)-2-oxazolidinone has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the synthesis of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism by which (4S)-5,5-Dimethyl-4-(1-methylethyl)-3-(2-methyl-1-oxo-2-propen-1-YL)-2-oxazolidinone exerts its effects involves its interaction with specific molecular targets. For example, as a chiral auxiliary, it can influence the stereochemistry of a reaction by forming a temporary covalent bond with the substrate, thereby directing the formation of a specific enantiomer. The pathways involved may include nucleophilic attack, electrophilic addition, or radical reactions, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- (4S)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone
- (4S)-4-Benzyl-5,5-dimethyl-2-oxazolidinone
- (4S)-4-Phenyl-5,5-dimethyl-2-oxazolidinone
Uniqueness
What sets (4S)-5,5-Dimethyl-4-(1-methylethyl)-3-(2-methyl-1-oxo-2-propen-1-YL)-2-oxazolidinone apart from similar compounds is its specific substituents, which can influence its reactivity and the types of reactions it can undergo. The presence of the 2-methyl-1-oxo-2-propen-1-yl group, in particular, provides unique opportunities for further functionalization and applications in synthesis.
Propiedades
Número CAS |
827026-67-5 |
|---|---|
Fórmula molecular |
C12H19NO3 |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
(4S)-5,5-dimethyl-3-(2-methylprop-2-enoyl)-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H19NO3/c1-7(2)9-12(5,6)16-11(15)13(9)10(14)8(3)4/h7,9H,3H2,1-2,4-6H3/t9-/m0/s1 |
Clave InChI |
MNPWYCDNFXWVGM-VIFPVBQESA-N |
SMILES isomérico |
CC(C)[C@H]1C(OC(=O)N1C(=O)C(=C)C)(C)C |
SMILES canónico |
CC(C)C1C(OC(=O)N1C(=O)C(=C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


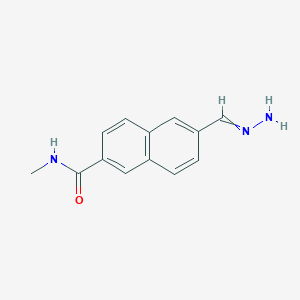
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)-](/img/structure/B12536657.png)
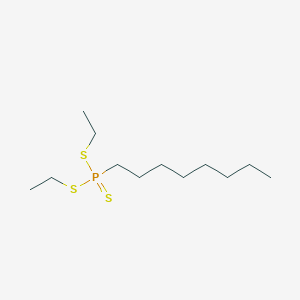
![3-[([3,4'-Bipyridin]-5-yl)amino]phenol](/img/structure/B12536671.png)
![Ethanone, 1-[3-(phenylseleno)phenyl]-](/img/structure/B12536685.png)
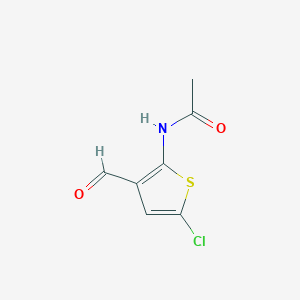
![(2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid](/img/structure/B12536694.png)
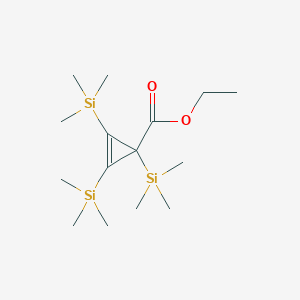
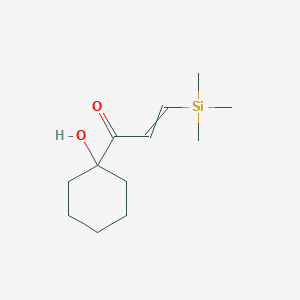
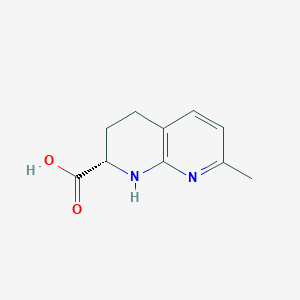
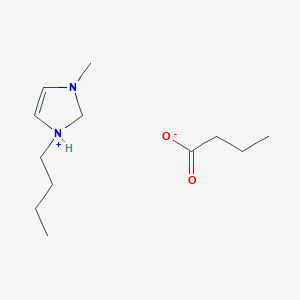

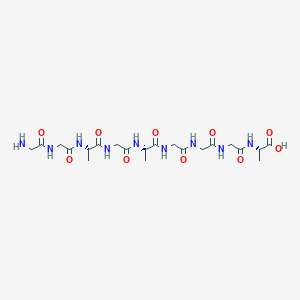
![4'-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12536748.png)
